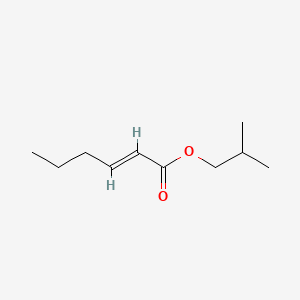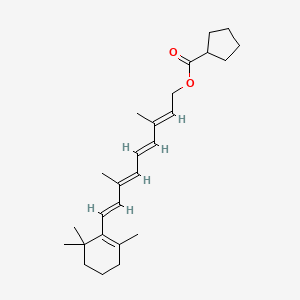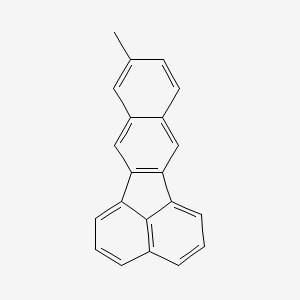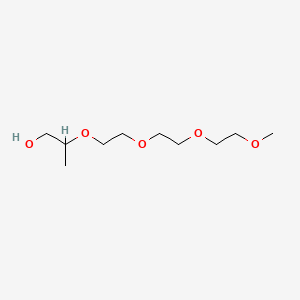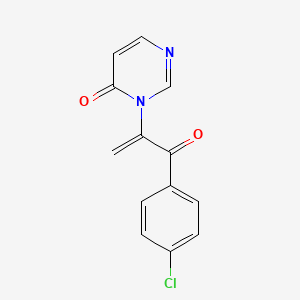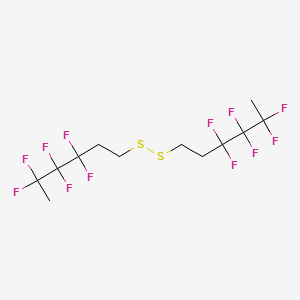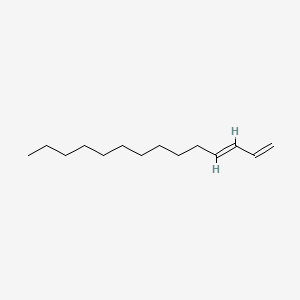
Tetradeca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-1,3-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tetradeca-1,3-dien kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Diazoverbindungen mit Furanen, die metallfreie und additivfreie Bedingungen aufweist . Diese Methode zeichnet sich durch ihre breite Toleranz gegenüber funktionellen Gruppen und die Verwendung leicht zugänglicher Ausgangsmaterialien aus.
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Tetradeca-1,3-dien häufig die Polymerisation von Dienen unter Verwendung von Katalysatoren wie Aluminiumtriisobutyl-Titantetrachlorid . Diese Methode ermöglicht die effiziente Produktion der Verbindung in größerem Maßstab.
Analyse Chemischer Reaktionen
Reaktionstypen: Tetradeca-1,3-dien durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von Epoxiden oder anderen sauerstoffhaltigen Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was häufig zur Bildung von Alkanen führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung einer Vielzahl von Derivaten führen kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Osmiumtetroxid.
Reduktion: Häufige Reagenzien umfassen Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Häufige Reagenzien umfassen Halogene und organometallische Verbindungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Epoxiden führen, während die Reduktion Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Tetradeca-1,3-dien hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es wird bei der Untersuchung biologischer Prozesse und der Entwicklung neuer Medikamente verwendet.
Industrie: Es wird bei der Herstellung von Polymeren und anderen Industriematerialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Tetradeca-1,3-dien beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -pfaden. Beispielsweise kann es Cycloadditionsreaktionen eingehen, bei denen durch die Wechselwirkung des Diens mit einem anderen Molekül eine Ringstruktur gebildet wird. Dieser Prozess wird durch das Vorhandensein bestimmter Katalysatoren und Reaktionsbedingungen erleichtert .
Wirkmechanismus
The mechanism of action of Tetradeca-1,3-diene involves its interaction with various molecular targets and pathways. For example, it can undergo cycloaddition reactions, which involve the formation of a ring structure through the interaction of the diene with another molecule. This process is facilitated by the presence of specific catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tetradeca-1,3-dien kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Hexadeca-7Z,11Z-dien-1-al: Diese Verbindung ist ein Bestandteil von Insektenpheromonen und weist ähnliche chemische Eigenschaften auf.
1,13-Tetradecadien: Diese Verbindung hat eine ähnliche Struktur, aber unterschiedliche Reaktivität und Anwendungen.
Die Einzigartigkeit von Tetradeca-1,3-dien liegt in seinen spezifischen Doppelbindungspositionen und seiner Fähigkeit, eine große Bandbreite an chemischen Reaktionen einzugehen, was es zu einer vielseitigen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.
Eigenschaften
CAS-Nummer |
25447-84-1 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
(3E)-tetradeca-1,3-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |
InChI-Schlüssel |
LRIUTQPZISVIHK-FNORWQNLSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/C=C |
Kanonische SMILES |
CCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


